Ethyl benzoylacetate

説明

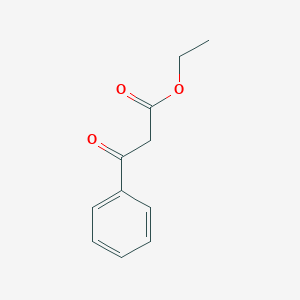

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZMYDNDDMXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047094 | |

| Record name | Ethyl benzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour | |

| Record name | Ethyl benzoylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-oxo-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.00 to 270.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 3-oxo-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl benzoylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.107-1.120 | |

| Record name | Ethyl benzoylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94-02-0 | |

| Record name | Ethyl benzoylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL BENZOYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .beta.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZOYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CHJ4MKM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-oxo-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 0 °C | |

| Record name | Ethyl 3-oxo-3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl Benzoylacetate

Established and Novel Synthetic Pathways for Ethyl Benzoylacetate

This compound, a significant β-keto ester, is synthesized through various established and emerging chemical routes. These methods are pivotal in organic chemistry for creating carbon-carbon bonds and accessing a versatile building block for more complex molecules. solubilityofthings.com

Claisen Condensation and its Variants for this compound Formation

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. geeksforgeeks.orgbyjus.comchemistnotes.com This base-catalyzed reaction involves the condensation of two ester molecules, where at least one must possess an α-hydrogen to form an enolate. byjus.comallen.in The classic Claisen condensation for producing this compound involves the reaction between ethyl acetate (B1210297) and ethyl benzoate (B1203000). orgsyn.org In this reaction, a strong base, such as sodium ethoxide, abstracts an α-proton from ethyl acetate to form a nucleophilic enolate. geeksforgeeks.orgchemistnotes.com This enolate then attacks the carbonyl carbon of ethyl benzoate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of this compound. libretexts.orglibretexts.org A full equivalent of the base is necessary because the resulting β-keto ester is acidic and is deprotonated by the base, which helps to drive the reaction to completion. libretexts.orgopenstax.org

Mechanism of Claisen Condensation:

Enolate Formation: A strong base removes an α-hydrogen from an ester, creating a resonance-stabilized enolate ion. allen.in

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. allen.in

Elimination: The intermediate collapses, expelling an alkoxide group to yield the β-keto ester. allen.in

Deprotonation: The newly formed β-keto ester is deprotonated by the base, forming a stable enolate. allen.in

Protonation: An acidic workup neutralizes the enolate to give the final product. allen.in

Variants of the Claisen condensation offer alternative strategies for synthesizing this compound and related compounds.

Crossed Claisen Condensation: This variant involves the reaction between two different esters, one of which is enolizable (like ethyl acetate) and the other is not (like ethyl benzoate). byjus.comallen.in This method is particularly useful for synthesizing this compound as it minimizes the formation of side products that can occur when both esters are enolizable. allen.invaia.com The non-enolizable ester, ethyl benzoate, serves as the acylating agent for the enolate of ethyl acetate. vaia.com

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester. geeksforgeeks.orgallen.inmasterorganicchemistry.com While not directly used to form the acyclic this compound, the principles of the Dieckmann condensation are relevant to the broader family of Claisen-type reactions.

Reactions Involving Ethyl Acetoacetate (B1235776) and Benzoyl Chloride

A prominent method for synthesizing this compound involves the reaction of ethyl acetoacetate with benzoyl chloride. orgsyn.orglookchem.comprepchem.com This process typically begins with the formation of the sodium salt of ethyl acetoacetate (sodioacetoacetic ester) by treating ethyl acetoacetate with a base like sodium in dry benzene (B151609). orgsyn.orglookchem.com The subsequent addition of benzoyl chloride leads to the formation of ethyl benzoylacetoacetate. orgsyn.orglookchem.com

The desired this compound is then obtained through the hydrolysis of the intermediate, ethyl benzoylacetoacetate. orgsyn.org This hydrolysis is often carried out using a solution of ammonium (B1175870) chloride and ammonia (B1221849) in water. orgsyn.org The reaction mixture is carefully warmed and then rapidly cooled before extraction to isolate the final product. orgsyn.org Yields for this two-step process, starting from ethyl acetoacetate, are reported to be in the range of 77–78%. orgsyn.org

A patent also describes a method where ethyl acetoacetate is reacted with benzoyl chloride in the presence of sodium bicarbonate in carbon tetrachloride, followed by a reaction with sodium hydroxide. patsnap.com

Synthesis from Benzaldehyde (B42025) and Ethyl Bromoacetate (B1195939)

The Reformatsky reaction provides a pathway to synthesize β-hydroxy esters, which can be precursors to β-keto esters like this compound. thapar.edunih.gov This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. nih.govkoreascience.kr For the synthesis of a precursor to this compound, benzaldehyde is reacted with ethyl bromoacetate using zinc. thapar.eduscribd.comorgsyn.org This reaction forms an organozinc intermediate (a Reformatsky enolate) from ethyl bromoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. scribd.com The initial product is ethyl 3-hydroxy-3-phenylpropanoate. scribd.comorgsyn.orgnih.gov

To obtain this compound, the resulting β-hydroxy ester must be oxidized. This oxidation step converts the hydroxyl group into a ketone. Another documented approach involves the catalytic reduction of this compound to yield ethyl β-phenyl-β-hydroxypropionate, which is the reverse of the oxidation step needed in this synthetic route. orgsyn.org

Friedel-Crafts Acylation Approaches to this compound

The Friedel-Crafts acylation is a classic method for forming aryl ketones. oregonstate.edu One route to this compound using this approach involves the condensation of benzene with the monoethyl ester of malonyl monoacid chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org This method directly introduces the benzoyl and the ethyl acetate moieties in a single conceptual step.

Another related application of Friedel-Crafts chemistry is the alkylation of phenols. For instance, a synthesis of tolterodine (B1663597), a pharmaceutical, starts with this compound which is first reduced and then undergoes a Friedel-Crafts alkylation with cresol (B1669610) catalyzed by iron(III) chloride. acs.orgresearchgate.netacs.org While this is a subsequent reaction of this compound, it highlights the utility of Friedel-Crafts reactions in modifying molecules derived from it. A patent also mentions the synthesis of cyclopentyl phenyl ketone via a Friedel-Crafts acylation, indicating the broad applicability of this reaction type for ketone synthesis. google.com

Esterification and O-Acylation Routes

This compound can be prepared through the esterification of benzoylacetic acid. patsnap.com This involves reacting the carboxylic acid with ethanol (B145695), typically in the presence of an acid catalyst, to form the corresponding ethyl ester.

O-acylation presents another synthetic strategy. The O-acyl derivative of a β-keto ester, such as ethyl β-benzoxycinnamate, can be obtained by treating the β-keto ester with an acid chloride in a pyridine (B92270) solution. acs.org For example, reacting this compound with benzoyl chloride in pyridine yields ethyl β-benzoxycinnamate. acs.org While this reaction describes a derivatization of this compound, the reverse reaction or related transesterification/acylation pathways could conceptually lead to its formation. A synthesis route involving the O-acylation of a specific intermediate (SCHEMBL9291396) with ethanol has also been noted. chemchart.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances.

Solvent-free, or solid-state, reactions are a key area of green chemistry research. thapar.edu Several organic reactions, including the Reformatsky reaction, have been successfully carried out under solventless conditions. thapar.edu The synthesis of β-hydroxy esters from aldehydes and ethyl bromoacetate can be performed mechanochemically using a ball mill, which activates the zinc metal in the absence of a solvent. nih.gov This method has shown good functional group tolerance and can produce the desired products in good yields. nih.gov

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. For instance, molybdenum trioxide supported on alumina (B75360) has been used as a recyclable catalyst for the Pechmann condensation to synthesize coumarins, a reaction that can involve β-keto esters like this compound. clockss.org Similarly, potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs) has been used as a solid base catalyst for condensation reactions under solvent-free conditions. researchgate.net

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains significant portions of all reactants, are also considered green because they reduce the number of synthetic steps and waste generated. sid.ir A four-component reaction involving this compound, hydroxylamine (B1172632), an aldehyde, and malononitrile (B47326) has been developed to synthesize isoxazol-5(2H)-ones in water, a green solvent. sid.ir

Interactive Data Table: Synthetic Routes to this compound

| Synthetic Method | Key Reactants | Key Reagents/Conditions | Intermediate(s) | Reference(s) |

| Claisen Condensation | Ethyl acetate, Ethyl benzoate | Sodium ethoxide | --- | orgsyn.org, vaia.com |

| From Ethyl Acetoacetate | Ethyl acetoacetate, Benzoyl chloride | 1. Sodium, Benzene 2. NH₄Cl, NH₃ | Ethyl benzoylacetoacetate | orgsyn.org, lookchem.com, google.com |

| Reformatsky Reaction | Benzaldehyde, Ethyl bromoacetate | Zinc, then oxidation | Ethyl 3-hydroxy-3-phenylpropanoate | thapar.edu, nih.gov, scribd.com |

| Friedel-Crafts Acylation | Benzene, Monoethyl ester of malonyl monoacid chloride | Aluminum chloride | --- | orgsyn.org |

| Esterification | Benzoylacetic acid, Ethanol | Acid catalyst | --- | patsnap.com |

| Green Synthesis (Solvent-free Reformatsky) | Benzaldehyde, Ethyl bromoacetate | Zinc, Ball-milling | Ethyl 3-hydroxy-3-phenylpropanoate | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions for the synthesis of this compound and its derivatives has gained considerable traction, aligning with the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable approach involves the use of potassium fluoride impregnated on clinoptilolite nanoparticles (KF/CP NPs) as a solid base catalyst. researchgate.net This system facilitates multicomponent condensation reactions under solvent-free conditions, offering advantages such as low cost, availability of the catalyst, and a green procedure. researchgate.net The high efficiency of this catalyst is attributed to its ability to increase the basicity of the fluoride anion. researchgate.net

Another environmentally friendly method utilizes water as a solvent. For instance, the synthesis of isoxazol-5(2H)-ones from this compound, hydroxylamine, aldehydes, and malononitrile has been achieved in water using para-toluenesulfonic acid (PTSA) as a catalyst. sid.irsid.ir This protocol is advantageous due to the use of an aqueous medium, excellent yields, and simple purification steps. sid.ir

The von Pechmann condensation for the synthesis of coumarins, which can involve this compound, has also been adapted to solvent-free conditions using lithium bromide (LiBr) as a safe and effective catalyst. arkat-usa.org This method provides an efficient, economical, and environmentally benign route to these important heterocyclic compounds. arkat-usa.org Similarly, alumina-supported molybdenum oxide (MoO3/Al2O3) has been employed as a recyclable heterogeneous catalyst for coumarin (B35378) synthesis under solvent-free conditions. clockss.org

These solvent-free and aqueous media-based approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and high yields of the desired products. researchgate.net

Catalytic Systems for Sustainable this compound Synthesis

The pursuit of sustainable chemical processes has driven the development of innovative catalytic systems for the synthesis of this compound and its derivatives. These catalysts are often designed to be reusable, operate under mild conditions, and exhibit high efficiency.

Heterogeneous catalysts are particularly attractive for sustainable synthesis due to their ease of separation and potential for recycling. For example, potassium fluoride on clinoptilolite nanoparticles (KF/CP NPs) serves as a reusable solid base catalyst for reactions involving this compound. researchgate.net Another example is the use of 16 wt% molybdenum oxide supported on alumina (MoO3/Al2O3) for the Pechmann condensation, which can be recovered and reused with consistent activity. clockss.org

Lewis acid catalysts also play a crucial role. In the synthesis of phenolic hydroxyl-substituted this compound, Lewis acids like anhydrous aluminum trichloride, ferric chloride, zinc chloride, boron trifluoride etherate, or titanium tetrachloride are used in non-polar solvents. google.com This method is highlighted as efficient and suitable for large-scale industrial production. google.com

Recently, ruthenium(II) hydride complexes have been developed as effective catalysts for the one-pot synthesis of isoxazolone analogues from alcohols, this compound, and hydroxylamine hydrochloride. acs.org This process proceeds via an acceptorless dehydrogenative annulation (ADA) pathway, generating water and hydrogen as the only byproducts, which represents a highly sustainable approach. acs.org The reaction proceeds with excellent yields under mild conditions with low catalyst loading. acs.org

The following table summarizes some of the catalytic systems used in the synthesis of this compound derivatives:

| Catalyst System | Reaction Type | Key Advantages |

| KF/Clinoptilolite Nanoparticles | Multicomponent Condensation | Solid base, reusable, solvent-free. researchgate.net |

| para-Toluenesulfonic Acid (PTSA) | Four-Component Synthesis of Isoxazol-5(2H)-ones | Green (water solvent), efficient. sid.irsid.ir |

| Lithium Bromide (LiBr) | von Pechmann Condensation | Safe, solvent-free, economical. arkat-usa.org |

| MoO3/Al2O3 | Pechmann Condensation | Heterogeneous, recyclable, solvent-free. clockss.org |

| Lewis Acids (e.g., AlCl3) | Synthesis of Substituted this compound | Efficient, suitable for industrial scale. google.com |

| Ruthenium(II) Hydride Complexes | Acceptorless Dehydrogenative Annulation | Sustainable (H2 and H2O byproducts), high yield, mild conditions. acs.org |

These examples underscore the continuous effort to create more sustainable and efficient catalytic routes for the synthesis of this compound and related compounds.

Mechanistic Elucidation of this compound Formation and Transformation

Detailed Reaction Mechanisms of Claisen Condensation for this compound

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters like this compound. openstax.orglibretexts.org The reaction involves the condensation of two ester molecules, where at least one must have an α-hydrogen, in the presence of a strong base, typically sodium ethoxide. chemistnotes.com

The mechanism of the Claisen condensation can be broken down into the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from an ester molecule (like ethyl acetate) to form a resonance-stabilized enolate ion. openstax.orgchemistnotes.com This step is reversible.

Nucleophilic Attack: The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule (in this case, ethyl benzoate). openstax.orgchemistnotes.com This results in the formation of a tetrahedral intermediate. openstax.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the alkoxide leaving group (ethoxide) to form the β-keto ester, this compound. openstax.orglibretexts.org This acyl substitution is a key difference from the aldol (B89426) condensation, where the intermediate is protonated to form an alcohol. openstax.org

Protonation: A final acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product. chemistnotes.com

The use of at least one full equivalent of base is necessary because it is consumed in the deprotonation of the product. openstax.org A catalytic amount of base would not be sufficient to drive the reaction to completion. openstax.org

Mechanistic Aspects of Alkylation Reactions with this compound

This compound, with its acidic α-hydrogens, is readily alkylated at the carbon atom situated between the two carbonyl groups. This reaction typically proceeds via the formation of an enolate intermediate.

The general mechanism for the alkylation of this compound involves the following steps:

Enolate Formation: A base is used to deprotonate the α-carbon of this compound, forming a nucleophilic enolate. The choice of base can vary, with common options including sodium ethoxide or milder bases like potassium carbonate, often in conjunction with a phase-transfer catalyst. The enolate is stabilized by the delocalization of the negative charge onto both carbonyl oxygen atoms.

Nucleophilic Substitution: The enolate then acts as a nucleophile and attacks an alkylating agent, typically an alkyl halide (e.g., iodomethane (B122720) or iodobutane), in an SN2 reaction. chegg.com This forms a new carbon-carbon bond at the α-position.

Product Formation: The final product is an α-alkylated β-keto ester.

An important consideration in the alkylation of this compound is the potential for polyalkylation, where more than one alkyl group is added to the α-carbon. chegg.com This can be an undesired side reaction. The reaction conditions, including the stoichiometry of the reactants, can be optimized to favor monoalkylation.

In some cases, the alkylation can be performed under environmentally benign conditions, for example, using a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in water with potassium carbonate as the base. rsc.org This method allows for the efficient alkylation of this compound with various arylalkyl halides. rsc.org

The mechanism of Friedel-Crafts alkylation involving this compound has also been explored, for instance, in the synthesis of tolterodine. researchgate.net In this context, a reduction of the keto group is performed first, followed by Friedel-Crafts alkylation of a phenol (B47542) with the resulting alcohol, catalyzed by a Lewis acid like FeCl3·6H2O. researchgate.net

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. researchgate.net These studies provide insights into conformational preferences, tautomeric equilibria, transition state structures, and reaction pathways that are often difficult to probe experimentally.

Conformational Analysis and Tautomerism: this compound exists as an equilibrium mixture of keto and enol tautomers. DFT calculations have been employed to perform a complete conformational analysis of both forms. researchgate.net These studies help in determining the relative stabilities of the various conformers in the gas phase and in solution. The intramolecular hydrogen bond in the most stable enol forms is a key feature that has been extensively studied and compared with related molecules like benzoylacetone (B1666692). researchgate.net

Reaction Mechanisms and Transition States: Computational studies have been instrumental in understanding the mechanisms of reactions involving this compound. For instance, in the photocyclization of (dibenzylamino)this compound, a ten-membered cyclic transition state has been proposed for the intramolecular hydrogen abstraction that leads to the formation of eight-membered azalactones. rsc.orgrsc.org

In the context of catalyst development, computational investigations can rationalize the observed selectivity. For the silver(I)-catalyzed synthesis of (1E,3E)-dienes from α-diazo-β,γ-unsaturated esters, which can be derived from this compound, computational studies help to understand the role of the metallocarbenoid stability, substituent effects, and microkinetics in determining the reaction outcome. thieme-connect.com

DFT calculations have also been used to support proposed mechanisms in multicomponent reactions. For example, in the synthesis of isoxazol-5(2H)-ones, molecular electrostatic potential calculations can show the formation of hydrogen-bonding interactions in the crystal structure, which are in good agreement with the experimental data. researchgate.net

Furthermore, computational methods are used to predict spectroscopic properties like vibrational frequencies and NMR chemical shifts for the different forms of this compound, which can then be compared with experimental spectra to confirm structural assignments. researchgate.net In the study of the synthesis of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine from this compound, DFT calculations were used alongside experimental NMR and X-ray crystallography to perform a thorough structural evaluation. academie-sciences.fr

Iii. Diverse Reaction Chemistry and Derivatization of Ethyl Benzoylacetate

Nucleophilic Additions and Condensation Reactions of Ethyl Benzoylacetate

The presence of both a nucleophilic active methylene (B1212753) center (after deprotonation) and two electrophilic carbonyl carbons makes this compound a prime substrate for nucleophilic addition and condensation reactions. These reactions are fundamental to its role in constructing complex molecular architectures, particularly heterocyclic ring systems.

The reaction of this compound with monoamines, such as anilines, and diamines is a cornerstone of its synthetic utility, providing access to a wide array of nitrogen-containing heterocycles. These reactions typically proceed via initial nucleophilic attack of the amine on one of the carbonyl groups, followed by condensation and cyclization.

Quinolines and their fused analogs, pyridoquinolines, are important heterocyclic scaffolds found in numerous biologically active compounds. This compound serves as a valuable precursor for these systems.

The reaction of this compound with ortho-substituted anilines is a key method for constructing these fused rings. For instance, its reaction with anthranilonitrile (2-aminobenzonitrile) can yield both a quinoline (B57606) derivative and a more complex pyrido[3,2-c]quinoline derivative. ias.ac.inbeilstein-journals.org These products can be further reacted with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to generate even more complex polycyclic systems, such as other pyridoquinoline and pyranopyridoquinoline derivatives. ias.ac.in The fundamental transformation involves the initial formation of an enamine or an amide, followed by an intramolecular cyclization (such as a Friedländer-type annulation) and subsequent dehydration or rearrangement to form the aromatic quinoline ring. A general pathway for the formation of a substituted quinolin-2(1H)-one from this compound has also been illustrated. core.ac.uk

Furthermore, the reaction with aminopyridines provides a route to pyridoquinolines. The condensation of this compound with 2-aminopyridine (B139424) at elevated temperatures (135 °C) in a solvent like p-xylene (B151628) produces N-(2-pyridinyl)benzoylacetamide, a key intermediate in this synthetic pathway. semnan.ac.ir

Table 1: Examples of Quinoline and Pyridoquinoline Synthesis from this compound

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Anthranilonitrile | Quinoline and Pyrido[3,2-c]quinoline | ias.ac.in, beilstein-journals.org |

| This compound | 2-Aminopyridine | N-(2-Pyridinyl)benzoylacetamide (Intermediate) | semnan.ac.ir |

Benzodiazepines are a well-known class of seven-membered heterocyclic compounds with significant pharmacological applications. The condensation of this compound with aromatic diamines, specifically 1,2-phenylenediamine, provides a direct and efficient route to the 1,5-benzodiazepinone core structure.

The reaction involves heating this compound and 1,2-phenylenediamine in a high-boiling solvent such as xylene. amazonaws.com The mechanism proceeds through an initial attack of one amino group on the ester carbonyl, followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, ultimately leading to the formation of the seven-membered diazepinone ring after dehydration. This method has been successfully employed to synthesize 4-phenyl-1,5-benzodiazepin-2-one in good yields. amazonaws.com

Detailed research has outlined the specific conditions for this synthesis, highlighting its efficiency.

Table 2: Synthesis of 4-Phenyl-1,5-benzodiazepin-2-one

| Reactants | Solvent | Conditions | Yield | Reference |

| This compound, 1,2-Phenylenediamine | Xylene | Reflux, 1 hour | 75% | amazonaws.com |

This compound is a crucial substrate for synthesizing six-membered heterocyclic rings like pyrimidines and triazines, which are core structures in many biologically active molecules and pharmaceuticals.

Pyrimidine (B1678525) Synthesis: Pyrimidines are typically formed by reacting a 1,3-dicarbonyl compound with urea (B33335) or a related synthon. The reaction of this compound with urea in a solvent like dimethylformamide (DMF) at 120°C yields 6-phenyl-uracil (6-phenyl-1H,3H-pyrimidine-2,4-dione), a substituted pyrimidine, with high efficiency. researchgate.net Similarly, reactions with guanidine (B92328) derivatives, such as 2-guanidinobenzothiazole, under solvent-free conditions lead to the formation of 6-phenyl-2,3-dihydropyrimidin-4(1H)-ones. beilstein-journals.orgresearchgate.net These reactions underscore the versatility of this compound in building the pyrimidine scaffold. The Biginelli reaction, a multi-component condensation, can also utilize this compound, an aromatic aldehyde, and guanidine to produce 2-aminodihydropyrimidines. thermofisher.com

Triazine Synthesis: The formation of 1,3,5-triazine (B166579) rings can be achieved through the reaction of this compound with biguanide (B1667054) (dicyandiamidine). When conducted in the presence of a base like sodium methoxide, this reaction can competitively yield both a pyrimidine derivative (N-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine) and a triazine product, specifically 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. The formation of the triazine involves biguanide acting as a pentatomic synthon, cyclizing with the β-keto ester to form the characteristic six-membered ring with three nitrogen atoms.

Table 3: Pyrimidine and Triazine Synthesis from this compound

| Reagent(s) | Heterocyclic Product | Yield | Reference |

| Urea | 6-Phenyl-uracil | 87.8% | researchgate.net |

| 2-Guanidinobenzothiazole | 6-Phenyl-2,3-dihydropyrimidin-4(1H)-one derivative | High | beilstein-journals.org |

| Biguanide | 6-Benzoylmethyl-1,3,5-triazin-2,4-diamine | 26% |

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and hydroxylamine (B1172632) is a classic and reliable method for synthesizing five-membered heterocycles with two adjacent heteroatoms, namely pyrazoles and isoxazoles.

The Knorr pyrazole (B372694) synthesis, when applied to a β-ketoester like this compound, readily produces pyrazolones. chemhelpasap.com The reaction with hydrazine hydrate, typically in an alcohol solvent with a catalytic amount of acid, proceeds via initial condensation to form a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl. chemhelpasap.com This cyclization results in the formation of a 5-phenyl-2,4-dihydro-3H-pyrazol-3-one ring system. This compound is also a key component in multi-component reactions that yield more complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. amazonaws.comnih.govresearchgate.net

Similarly, isoxazole (B147169) rings can be synthesized by reacting this compound with hydroxylamine hydrochloride. The reaction, often carried out in a mixed solvent system like ethanol (B145695)/water with a mild base, yields 3-phenylisoxazol-5(4H)-one. beilstein-journals.org This product is a versatile intermediate itself and is frequently used in subsequent multi-component reactions. For example, it can be condensed with various aldehydes and active methylene compounds (like malononitrile) in a one-pot procedure to generate a diverse library of substituted isoxazol-5(2H)-ones. core.ac.uksemnan.ac.ir

Table 4: Pyrazole and Isoxazole Synthesis from this compound

| Reagent | Heterocyclic Product | Conditions | Yield | Reference |

| Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol, Acetic acid, 100°C | High | chemhelpasap.com |

| Hydroxylamine hydrochloride | 3-Phenylisoxazol-5-one | Ethanol/Water, K2CO3, rt | 71% | beilstein-journals.org |

The active methylene group of this compound is central to its participation in classic carbon-carbon bond-forming reactions like the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation: This condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. Emil Knoevenagel's original research demonstrated the condensation of aldehydes, such as formaldehyde, with this compound using amine catalysts like ethylamine. researchgate.netsci-hub.sepsiberg.com The reaction proceeds via the formation of an enolate from this compound, which then attacks the carbonyl of the aldehyde, followed by dehydration. In some cases, the reaction of this compound with other active methylene compounds, like malononitrile, can lead to a Knoevenagel product as the thermodynamically controlled outcome after an initial Claisen condensation. cu.edu.eg

Michael Addition: In a Michael addition, a nucleophile (the Michael donor), such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction of this compound with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) is a prime example. This addition has been shown to proceed efficiently under microwave irradiation on the surface of potassium carbonate, yielding the Michael adduct in high yield. ias.ac.in This reaction creates a 1,5-dicarbonyl compound, which is a valuable intermediate for further cyclization reactions, such as in the Robinson annulation.

Table 5: C-C Bond Forming Reactions of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Knoevenagel Condensation | This compound, Formaldehyde | Ethylamine | Bis-adduct | N/A | sci-hub.se |

| Michael Addition | This compound, Chalcone | K2CO3, Microwave | 1,5-Dicarbonyl adduct | 89% | ias.ac.in |

Knoevenagel Condensation and Michael Addition Reactions

Formation of Cyano-Dioxopentanonitrile Derivatives

Cyclization and Annulation Reactions Involving this compound

The dual functionality of this compound makes it an ideal substrate for cyclization and annulation reactions, leading to the formation of diverse fused and unfused heterocyclic systems.

This compound is a cornerstone in the synthesis of numerous medicinally important heterocyclic scaffolds.

Pyridazines: These six-membered heterocycles containing two adjacent nitrogen atoms can be synthesized from this compound derivatives. For example, the reaction product of this compound and malononitrile can be coupled with diazonium salts to form hydrazo derivatives, which are then cyclized upon heating with ammonium (B1175870) acetate (B1210297) to yield pyridazine (B1198779) derivatives. cu.edu.eg In another instance, fusing this compound with 3-hydrazinopyridazine derivatives at high temperatures leads to the formation of pyrazolopyridazine systems. osi.lv

Pyrroles: The Hantzsch pyrrole (B145914) synthesis has been adapted to use this compound. A multicomponent cascade cyclization involving methyl ketones, anilines, this compound, and deuterated methanol (B129727) (CD3OD) mediated by iodine-DMSO allows for the synthesis of fully substituted pyrrole derivatives. researcher.life Furthermore, this compound is used in reactions with ninhydrin (B49086) and primary amines, catalyzed by silica (B1680970) sulfuric acid, to produce densely substituted pyrrole-fused isocoumarins under solvent-free conditions. researchgate.net

Thiophenes: The Gewald thiophene (B33073) synthesis, a multicomponent reaction, is a common method for preparing 2-aminothiophenes. Derivatives of this compound, such as N-arylpropanamides, react with malononitrile or ethyl cyanoacetate and elemental sulfur in the presence of a base to afford polysubstituted thiophenes. x-mol.netresearchgate.nettandfonline.com Another route involves the reaction of ethyl 4,4-dicyano-3-phenyl-3-butenoate (derived from this compound) with elemental sulfur, which yields an ethyl 2-amino-3-cyano-4-phenylthiophene-5-carboxylate. cu.edu.eg

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules. This compound is a frequent participant in such reactions.

A four-component reaction between this compound, hydroxylamine, various aldehydes, and malononitrile has been developed for the synthesis of isoxazol-5(2H)-ones. researchgate.net MCRs are also employed to construct fused heterocyclic systems. For example, the one-pot reaction of aromatic aldehydes, cyanothioacetamide, this compound, acetone, and malononitrile in the presence of N-methylmorpholine affords novel pyrido[3',2':4,5]thieno[3,2-b]pyridines. rsc.org The synthesis of pyran-fused systems is also readily achieved via MCRs involving this compound or its derivatives, leading to complex structures such as pyrano[2,3-h]chromene-2,8-diones. x-mol.netresearchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Pyridazines, Pyrroles, Thiophenes)

Redox Reactions and Asymmetric Transformations of this compound

The ketone carbonyl group in this compound is susceptible to reduction, offering a pathway to chiral secondary alcohols, which are valuable building blocks in pharmaceuticals.

The asymmetric reduction of the keto group in this compound to produce optically active ethyl 3-hydroxy-3-phenylpropionate (B1262273) is a reaction of significant interest. Both chemical and biological methods have been successfully employed.

Chemo-catalytic Reduction: Chiral catalysts are used to achieve high enantioselectivity. For instance, the reduction of this compound with borane (B79455) (BH3) in toluene, catalyzed by a specific tridentate chiral amino alcohol ligand derived from salicylaldehyde, can yield the corresponding (S)-alcohol with an outstanding 99% enantiomeric excess (e.e.). nih.gov An electrochemical approach using a β-cyclodextrin modified with a chiral diamine as an inducer has also been reported, providing the reduced product in 63% yield and with 50% e.e. researcher.life

Biocatalytic Reduction (Bioreduction): Whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are highly effective for this transformation. nih.govresearchgate.net The industrial baker's yeast strain Saccharomyces cerevisiae LH1 has been used for the asymmetric reduction of this compound to (S)-ethyl 3-hydroxy-3-phenylpropionate. nih.govresearchgate.net By optimizing the cultivation conditions, specifically the growth medium, the efficiency of the bioreduction can be significantly enhanced. Using a yeast peptone dextrose (YPD) medium allowed for a 25-fold increase in substrate concentration (up to 15.6 g/L) while achieving a high enantioselective excess of 97.5% for the (S)-product. nih.gov Proteomic analysis revealed that under these conditions, enzymes such as alcohol dehydrogenase 1, D-arabinose 1-dehydrogenase, and those involved in cofactor regeneration were significantly upregulated, contributing to the improved reductive efficiency. nih.gov

| Method | Reagent/Catalyst | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Chemo-catalysis | Borane / Chiral amino alcohol | (S)-Ethyl 3-hydroxy-3-phenylpropionate | 99% | nih.gov |

| Biocatalysis | Saccharomyces cerevisiae LH1 | (S)-Ethyl 3-hydroxy-3-phenylpropionate | 97.5% | nih.govresearchgate.net |

| Electro-catalysis | β-Cyclodextrin derivative | Optically active product | 50% | researcher.life |

Compound Index

| Compound Name | PubChem CID |

|---|---|

| Acetone | 180 |

| Ammonium acetate | 517103 |

| Borane | 62933 |

| Cyanothioacetamide | 84570 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 7301 |

| Dichloromethane | 6344 |

| 4-Dimethylaminopyridine (B28879) (DMAP) | 14285 |

| Ethanol | 702 |

| Ethyl 3-hydroxy-3-phenylpropionate | 68551 |

| This compound | 7173 |

| Ethyl cyanoacetate | 7760 |

| Hydroxylamine | 787 |

| Iodine | 807 |

| Malononitrile | 6770 |

| Methanol | 887 |

| N-Methylmorpholine | 7977 |

| Ninhydrin | 10236 |

| Piperidine | 8082 |

| Pyran | 7268 |

| Pyridazine | 1048 |

| Pyrrole | 942 |

| (S)-Ethyl 3-hydroxy-3-phenylpropionate | 637651 |

| Salicylaldehyde | 698 |

| Silica | 24261 |

| Sulfur | 5362427 |

| Thiophene | 8030 |

| Toluene | 1140 |

| Triethylamine | 8471 |

| Triphenylphosphine | 11776 |

Enzymatic Asymmetric Synthesis with ω-Transaminases

Enantioselective Conjugate Addition Reactions

This compound and its derivatives are effective nucleophiles in enantioselective conjugate addition (Michael addition) reactions, enabling the formation of new carbon-carbon bonds and the creation of complex chiral structures.

In one example, this compound was used as the Michael donor in a reaction with 2-cyclohexen-1-one. wikipedia.org Catalyzed by a siloxy primary amino acid lithium salt in DMSO, the reaction produced the corresponding Michael adduct, ethyl benzoyl-(3-oxocyclohexyl)acetate, in an 84% yield with high enantioselectivity. wikipedia.org

Another strategy involves using derivatives of this compound as the Michael acceptor. The conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate has been achieved using a dihydroquinine-derived squaramide organocatalyst. thegoodscentscompany.comwikipedia.org This reaction, performed in toluene, yielded (3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate in 74% yield and with high selectivity, providing a key intermediate for the asymmetric synthesis of the endothelin receptor antagonist ABT-627. thegoodscentscompany.comwikipedia.org Additionally, the decarboxylative Michael reaction between isatylidene malononitriles and this compound has been accomplished using chiral bifunctional organocatalysts. nih.gov

Stereoselective Synthesis of Chiral Intermediates

The versatility of this compound extends to its use as a starting material for a wide range of stereoselective syntheses, yielding key chiral intermediates for important active pharmaceutical ingredients and complex molecular scaffolds.

The reduction product, ethyl 3-hydroxy-3-phenylpropionate, is a prominent example. The (S)-enantiomer is a key intermediate in the synthesis of the antidepressant fluoxetine (B1211875), while the (R)-enantiomer is a precursor for (R)-Atomoxetine, a medication for ADHD. nih.gov A facile synthesis for the drug tolterodine (B1663597) also begins with the reduction of this compound using sodium borohydride (B1222165), followed by a series of protection and substitution steps. easychem.orgsigmaaldrich.com

Beyond reduction pathways, this compound participates in more complex stereoselective reactions. It can react with p-quinone methides under basic conditions to afford tetrasubstituted olefins with good to excellent E/Z selectivity. nih.gov In another synthetic route, this compound reacts with 2-hydroxycinnamaldehyde (B114546) in an organocatalyzed sequence to produce enol-containing bridged cyclic acetals with high enantioselectivity. cenmed.com These products serve as valuable chiral methanobenzodioxepine scaffolds. cenmed.com

Iv. Catalytic Applications in Ethyl Benzoylacetate Chemistry

Organocatalysis in Reactions of Ethyl Benzoylacetate

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry. In the context of this compound, organocatalysts have been instrumental in facilitating asymmetric transformations and mediating cyclization reactions.

Chiral Organocatalysts for Asymmetric Transformations

The development of chiral organocatalysts has opened new avenues for the enantioselective functionalization of this compound and its derivatives. These catalysts, which are themselves chiral, can induce the formation of one enantiomer of a product over the other, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

One notable application is in asymmetric [3+3] cycloaddition reactions. For instance, chiral isothioureas have been used to catalyze the reaction between this compound and α,β-unsaturated anhydrides, yielding dihydropyranone products with high enantioselectivities. rsc.org In this process, the isothiourea catalyst activates the unsaturated anhydride (B1165640) to form a reactive acyl ammonium (B1175870) intermediate, which then undergoes a Michael addition with the enolate of this compound, followed by lactonization. rsc.org

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have also proven effective. For example, quinine-derived tertiary amine-thiourea catalysts can promote the tandem Michael addition–cyclization of this compound with various unsaturated ketoesters, leading to the construction of complex chromene-based spirooxindole skeletons. rsc.org The dual activation provided by the catalyst, through hydrogen bonding and Brønsted base catalysis, is key to the success of these transformations.

Furthermore, chiral primary aminoalcohols and diamines have been explored as organocatalysts for domino Michael-aldol reactions involving this compound and α,β-unsaturated ketones. researchgate.netrsc.org These reactions can produce highly functionalized cyclohexanone (B45756) derivatives with excellent diastereoselectivity and high enantiomeric excess. researchgate.net The catalytic cycle is believed to proceed through the formation of chiral iminium and enamine intermediates. rsc.org

The following table summarizes some examples of chiral organocatalysts used in asymmetric transformations involving this compound.

| Catalyst Type | Reaction | Product Type | Reference |

| Chiral Isothiourea | [3+3] Cycloaddition | Dihydropyranones | rsc.org |

| Bifunctional Tertiary Amine-Thiourea | Tandem Michael Addition-Cyclization | Chromene-based Spirooxindoles | rsc.org |

| Chiral Primary Aminoalcohols/Diamines | Domino Michael-Aldol Reaction | Cyclohexanones | researchgate.netrsc.org |

| Chiral Benzimidazole-derived Guanidines | Asymmetric α-Amination | α-Amino-β-ketoesters | mdpi.com |

Base-Mediated Organocatalytic Cyclizations

Base-mediated organocatalytic cyclizations of this compound and its derivatives provide access to a variety of heterocyclic and carbocyclic structures. The choice of the base can significantly influence the reaction pathway and the final product.

For example, the reaction of δ-acetoxy allenoates with this compound can be directed towards different products depending on the base used. With 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalytic base, tetrasubstituted pyrans are formed. researcher.lifethieme-connect.com In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of isomeric tetrasubstituted 3,4-dihydropyrans. researcher.lifethieme-connect.com When a stronger base like potassium tert-butoxide (KOtBu) is employed, the reaction yields diethyl 3-vinylpent-2-enedioates. researcher.lifethieme-connect.com

Multicomponent reactions (MCRs) also benefit from base-mediated organocatalysis. A four-component reaction between this compound, hydroxylamine (B1172632), aldehydes, and malononitrile (B47326) has been developed for the synthesis of isoxazol-5(2H)-ones. researchgate.net This reaction proceeds efficiently in the presence of a basic organocatalyst like potassium phthalimide, often in environmentally benign solvents such as water. researchgate.net

Metal-Catalyzed Transformations Involving this compound

Metal catalysts offer a complementary approach to organocatalysis for the transformation of this compound. Transition metals and Lewis acids have been employed to facilitate a wide range of reactions, including cross-coupling, cyclizations, and condensations.

Transition Metal Catalysis (e.g., Indium, Silver)

Transition metals like indium and silver have been shown to catalyze unique transformations of this compound and related compounds. For instance, indium(III) trifluoromethanesulfonate (B1224126) has been reported to catalyze the hydrothiolation of bromoalkynes, a reaction that can be relevant to the functionalization of alkyne-containing derivatives of this compound. researchgate.net

Silver catalysts, such as silver nitrate, have been used in the synthesis of trisubstituted furans from haloalkynes. researchgate.net This transformation involves a sequential nucleophilic addition and cyclization, where a derivative of this compound could potentially act as the nucleophile. researchgate.net Furthermore, silver-catalyzed 1,2-hydride migration in α-diazo-β-acyloxy esters leads to the formation of β-acyloxy acrylates, demonstrating the utility of silver in rearrangement reactions. researchgate.net

Lewis Acid Catalysis

Lewis acids play a significant role in activating this compound and its reaction partners. Scandium triflate (Sc(OTf)₃) has been identified as a promising co-catalyst in the photosensitized visible-light De Mayo reaction of this compound with alkenes. nih.gov The Lewis acid is believed to promote the bond-forming steps that occur after the initial photocatalytic activation. nih.gov

In the synthesis of phenolic hydroxyl-substituted this compound, a Lewis acid catalyst is employed to facilitate the reaction between a substituted phenol (B47542) and ethyl cyanoacetate (B8463686). google.com Iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst in the Friedel-Crafts alkylation step during the synthesis of tolterodine (B1663597), where a derivative of this compound is an intermediate. researchgate.net Furthermore, a heterogeneous catalyst composed of a polymer-incarcerated carbon black with scandium and aluminum has been shown to catalyze the Michael reaction of this compound with methyl acrylate (B77674) in aqueous media. thieme-connect.com

Green Catalysis and Deep Eutectic Solvents

In recent years, there has been a growing emphasis on the development of environmentally friendly catalytic processes. This has led to the exploration of green catalysts and alternative reaction media, such as deep eutectic solvents (DESs).

DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have been used as both the solvent and catalyst in the Pechmann condensation for the synthesis of coumarins. nih.govacs.org For example, a DES composed of choline (B1196258) chloride and L-(+)-tartaric acid can efficiently promote the reaction between substituted phenols and β-ketoesters like this compound to yield coumarin (B35378) derivatives. nih.gov These solvents are often biodegradable, reusable, and inexpensive, making them an attractive alternative to traditional volatile organic solvents. nih.govacs.orgorientjchem.org

The use of DESs has also been extended to other reactions, such as the Biginelli reaction for the preparation of dihydropyrimidinones, where a DES based on choline chloride and p-toluenesulfonic acid acts as a recyclable catalyst. mdpi.comresearchgate.net Although this compound itself was not reactive in this specific instance, the study highlights the potential of DESs to catalyze a wide range of reactions involving β-dicarbonyl compounds. mdpi.com

Biocatalysis and Enzymatic Applications

The use of biological systems, including whole microorganisms and isolated enzymes, offers a powerful and stereoselective alternative to traditional chemical methods for transforming this compound into valuable chiral building blocks. These biocatalytic approaches are prized for their high efficiency, specificity, and operation under mild reaction conditions, aligning with the principles of green chemistry.

The enantioselective reduction of the keto group in this compound to a secondary alcohol is a well-established biocatalytic transformation. This process primarily yields ethyl (S)-3-hydroxy-3-phenylpropionate, a key chiral intermediate for synthesizing pharmaceuticals. chemicalbook.comscientificlabs.iechemicalbook.com A diverse range of microorganisms, including yeasts and fungi, have been effectively employed for this purpose.

Commonly utilized microorganisms include baker's yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, and Geotrichum candidum. chemicalbook.comscientificlabs.iechemicalbook.comsigmaaldrich.com Research has expanded this microbial toolkit to include other yeasts like Hansenula sp., Dekkera sp., Kluyveromyces marxianus, and Rhodotorula rubra, as well as filamentous fungi. researchgate.net Studies have demonstrated that these microbial reductions can achieve very high optical purity, with enantiomeric excess (ee) values often reaching up to 99-100%. researchgate.net

While the enantioselectivity is frequently high, conversion rates can vary, ranging from low to moderate in some cases. researchgate.netresearchgate.net To address this, researchers have explored various strategies to enhance reaction efficiency. One successful approach is the immobilization of microbial cells. For instance, immobilizing yeast cells, such as Rhodotorula rubra, in calcium alginate has been shown to improve conversion levels while preserving the excellent enantioselectivity of the reaction. researchgate.net Further optimization can be achieved by manipulating reaction parameters, such as glucose concentration and the use of enzymatic inhibitors, which has been reported to increase yields to around 85% and enantioselectivity to 99% ee. researchgate.netresearchgate.net

The following table summarizes the performance of various microorganisms in the asymmetric reduction of this compound.

| Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Notes |

| Saccharomyces cerevisiae (baker's yeast) | Ethyl (S)-3-hydroxy-3-phenylpropionate | Variable | 87–93 researchgate.net | A commonly used and accessible biocatalyst. chemicalbook.comresearchgate.net |

| Geotrichum candidum | Ethyl (S)-3-hydroxy-3-phenylpropionate | High | High | Effective in producing the (S)-enantiomer. chemicalbook.comscientificlabs.ie |

| Beauveria sulfurescens | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | High | Produces high optical yield. researchgate.netacs.org |

| Hansenula sp. | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | Up to 99 researchgate.net | Used for producing the intermediate for fluoxetine (B1211875). researchgate.net |

| Kluyveromyces marxianus | Ethyl (S)-3-hydroxy-3-phenylpropionate | - | Up to 99 researchgate.net | Effective both as free and immobilized cells. researchgate.net |

| Rhodotorula rubra | Ethyl (S)-3-hydroxy-3-phenylpropionate | 0–89 researchgate.net | Up to 100 researchgate.net | Studied with immobilized cells to improve conversion. researchgate.net |

Beyond whole-cell systems, isolated enzymes offer a more controlled and specific approach for converting this compound into chiral products. This strategy allows for higher concentrations and avoids potential side reactions from other cellular enzymes. Key enzyme classes used in this context include transaminases and alcohol dehydrogenases.

ω-Transaminases (ω-TAs) have been successfully engineered for the asymmetric synthesis of chiral amines from this compound. d-nb.infouni-greifswald.de This is particularly significant because it provides a route to β-phenylalanine esters, valuable synthons, using the stable β-keto ester as a substrate, thereby circumventing the instability of the corresponding β-keto acid in aqueous solutions. d-nb.inforesearchgate.net Researchers have screened ω-TA libraries to identify mutants capable of producing both (S)- and (R)-β-phenylalanine ethyl esters. For example, specific mutants have been identified that yield the (S)-enantiomer with a conversion of 32% and the (R)-enantiomer with a conversion of 13%. d-nb.info The resulting chiral ester can then be hydrolyzed, either chemically or via another enzyme like a lipase (B570770), to yield the final chiral β-amino acid. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes utilized for the stereoselective reduction of this compound. These enzymes, which are often NADPH-dependent, catalyze the reduction of the carbonyl group to a hydroxyl group with high facial selectivity. nsf.gov The ADH from Clostridium acetobutylicum (CaADH), for instance, has demonstrated broad substrate promiscuity and readily reduces β-keto esters like this compound. nsf.gov Similarly, thermostable ADHs from organisms like Bacteroides fragilis have shown high activity and stereoselectivity in reducing aromatic α-ketoesters, indicating their potential for analogous β-keto ester substrates. researchgate.net These enzymatic reductions can be highly efficient; for example, the reduction of a related compound, ethyl benzoylformate, using a purified ADH with a coupled NADH regeneration system resulted in 95% conversion and an enantiomeric excess greater than 99.9%. researchgate.net

The table below highlights key enzyme-mediated transformations of this compound.

| Enzyme (Source) | Transformation | Chiral Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Engineered ω-Transaminase (mutant 3FCR_4M) | Asymmetric transamination | (S)-β-phenylalanine ethyl ester | 32 d-nb.info | - |

| Engineered ω-Transaminase (mutant ATA117 11Rd) | Asymmetric transamination | (R)-β-phenylalanine ethyl ester | 13 d-nb.info | - |

| Alcohol Dehydrogenase (Clostridium acetobutylicum) | Asymmetric reduction | Ethyl 3-hydroxy-3-phenylpropionate (B1262273) | - | High stereoselectivity reported. nsf.gov |

| 7α-Hydroxysteroid Dehydrogenase (Bacteroides fragilis) | Asymmetric reduction | Ethyl (R)-mandelate | 95 researchgate.net | >99.9* researchgate.net |

*Data for the related substrate ethyl benzoylformate, demonstrating the potential of this enzyme class.

V. Advanced Spectroscopic and Computational Characterization of Ethyl Benzoylacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl benzoylacetate, particularly for studying its keto-enol tautomerism. researchgate.netcolostate.edu This equilibrium between the keto and enol forms is influenced by factors such as solvent and temperature, which can be quantitatively assessed using NMR. cas.czsemanticscholar.orgacademie-sciences.fr

¹H and ¹³C NMR spectra provide definitive evidence for the existence of both keto and enol tautomers of this compound in solution. researchgate.netsemanticscholar.org The relative amounts of each tautomer can be determined by integrating the corresponding signals. colostate.edu

In a typical ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃), the enol form is characterized by a distinct enolic proton signal at approximately 12.5 ppm, a vinyl proton at around 5.9 ppm, and aromatic protons in the 7.3-8.0 ppm range. The keto form shows a characteristic methylene (B1212753) signal (α-protons) at about 4.0 ppm. The ethyl group protons for both tautomers appear as a quartet and a triplet. researchgate.netchemicalbook.com

The ¹³C NMR spectrum further confirms the tautomeric mixture. The enol form displays signals for the enolic carbonyl carbon around 172 ppm, the β-carbon of the double bond near 165 ppm, and the α-carbon at approximately 91 ppm. In contrast, the keto form shows a ketone carbonyl signal at about 193 ppm, an ester carbonyl at 167 ppm, and a methylene carbon at 46 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Forms of this compound in CDCl₃

| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Keto | -CH₂- (Methylene) | ~4.0 | ~46 |

| C=O (Ketone) | - | ~193 | |

| C=O (Ester) | - | ~167 | |

| -OCH₂CH₃ | ~4.2 (q), ~1.2 (t) | ~61, ~14 | |

| Aromatic | ~7.4-8.0 | ~128-136 | |

| Enol | =CH- (Vinyl) | ~5.9 | ~91 |

| -OH (Enolic) | ~12.5 | - | |

| C-OH (Enolic) | - | ~165 | |

| C=O (Ester) | - | ~172 | |

| -OCH₂CH₃ | ~4.2 (q), ~1.3 (t) | ~60, ~14 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources. researchgate.netchemicalbook.com

For derivatives of this compound, particularly those with chiral centers, advanced NMR techniques are indispensable for determining their stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including NOESY and NOE-difference experiments, are crucial for establishing the relative configuration of substituents. semanticscholar.orgmdpi.com For instance, in cyclic derivatives, the observation of an NOE correlation between specific protons can confirm a cis or trans relationship. ipb.pt

Furthermore, the magnitude of coupling constants (J-values) between vicinal protons can provide stereochemical information. In rigid ring systems like azetidin-2-ones derived from related structures, cis protons typically exhibit larger coupling constants (J ≈ 5-6 Hz) compared to trans protons (J ≈ 0-2 Hz). ipb.pt Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely used for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. semanticscholar.orgmdpi.com

1H NMR and 13C NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound and confirming its tautomeric nature. researchgate.netsemanticscholar.org The IR spectrum displays characteristic absorption bands for both the keto and enol forms. nist.govnist.gov

The keto tautomer is identified by two distinct carbonyl (C=O) stretching vibrations: one for the ester group, typically appearing around 1740 cm⁻¹, and another for the ketone group, which is conjugated with the phenyl ring, appearing near 1686 cm⁻¹. acs.orglibretexts.orglibretexts.org

The enol tautomer, stabilized by intramolecular hydrogen bonding, shows a conjugated ester carbonyl stretch at a lower frequency, around 1656 cm⁻¹, and a C=C double bond stretch. acs.org The strong intramolecular hydrogen bond in the chelated enol form results in a very broad O-H stretching band, often observed in the 3200-2400 cm⁻¹ region. udel.edu The presence of both sets of these characteristic bands in the IR spectrum provides clear evidence for the keto-enol equilibrium in the sample. semanticscholar.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group / Vibration | Tautomer | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Enol | 3200-2400 | Broad, Medium |

| C-H stretch (Aromatic) | Both | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | Both | 3000-2850 | Medium |

| C=O stretch (Ester) | Keto | ~1740 | Strong |

| C=O stretch (Ketone, conjugated) | Keto | ~1686 | Strong |

| C=O stretch (Ester, conjugated) | Enol | ~1656 | Strong |

Note: Frequencies are approximate and can be influenced by the sample state (neat, solution) and solvent. Data compiled from multiple sources. acs.orglibretexts.orglibretexts.orgudel.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which helps in confirming the structure. For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . nist.govstfx.ca The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 192, although it can be weak or absent in some cases due to the lability of the molecule. cas.czstfx.ca

The fragmentation of this compound is characteristic of β-keto esters. Common fragmentation pathways include:

Loss of an ethoxy radical (-•OCH₂CH₃): This leads to the formation of the benzoylacetyl cation at m/z 147.

Loss of an ethoxy group (-OC₂H₅): A peak at m/z 147 can also arise from this loss.

Formation of the benzoyl cation (C₆H₅CO⁺): This is often the most abundant ion (base peak) in the spectrum, appearing at m/z 105. cas.czstfx.ca It results from the cleavage of the bond between the carbonyl carbon and the methylene group.

Loss of an ethyl group (-C₂H₅): This results in a fragment at m/z 163.

Loss of carbon monoxide (CO): The benzoyl cation at m/z 105 can further lose CO to produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.com

These fragmentation patterns provide a clear fingerprint for the this compound structure. cas.czcu.edu.eg

Table 3: Common Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ (Molecular Ion) | - |

| 147 | [C₉H₇O₂]⁺ | •OC₂H₅ |

| 122 | [C₇H₆O₂]⁺• | C₂H₄ (from McLafferty rearrangement) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | •CH₂COOC₂H₅ |

Note: The relative intensities of peaks can vary depending on the ionization method and energy. Data compiled from multiple sources. cas.czstfx.capharmacy180.com

X-ray Crystallography for Solid-State Structure Determination

For instance, in studies of novel heterocyclic compounds synthesized from this compound, single-crystal X-ray analysis has been crucial for confirming the final structure, elucidating the reaction mechanism by characterizing intermediates, and understanding intermolecular interactions like hydrogen bonding and π–π stacking that govern the crystal packing. researcher.liferesearchgate.netresearchgate.net In one study, the crystal structure of a triazine derivative of this compound confirmed that the molecule exists in the keto-enaminone tautomeric form in the solid state. academie-sciences.fr Analysis of crystal structures of related benzoate (B1203000) esters has revealed details about molecular conformation and weak intermolecular interactions, such as C—H⋯π interactions, that influence the supramolecular architecture. iucr.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the properties of this compound. researchgate.netresearchgate.net These theoretical studies complement experimental data and help in their interpretation.

Key areas where computational methods have been applied include:

Tautomerism: DFT calculations are used to determine the relative stabilities of the various keto and enol conformers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). researchgate.netresearchgate.net These calculations can predict which tautomer is more stable and by how much energy, corroborating experimental findings from NMR and IR spectroscopy. researchgate.netsemanticscholar.org